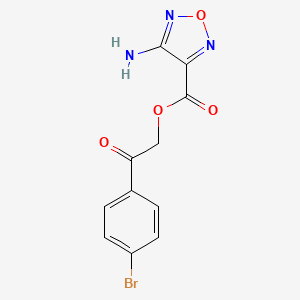![molecular formula C23H25N3O B6077322 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol CAS No. 6072-39-5](/img/structure/B6077322.png)
2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol
Vue d'ensemble
Description
2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol, also known as NAP, is a synthetic compound that has been widely studied for its potential therapeutic applications. NAP belongs to a class of compounds called neuroprotective agents, which are designed to protect neurons from damage and promote their survival.
Mécanisme D'action
The mechanism of action of 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol involves the activation of the Akt signaling pathway, which is involved in promoting cell survival and inhibiting cell death. 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol also reduces oxidative stress and inflammation, which are known to contribute to neuronal damage. Additionally, 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been shown to modulate the expression of various genes involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been shown to have a variety of biochemical and physiological effects. 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been shown to reduce oxidative stress and inflammation, which are known to contribute to neuronal damage. 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has also been shown to improve cognitive function and promote neuronal survival in preclinical studies. Additionally, 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol in lab experiments is its well-established synthesis method, which allows for high yield and purity. Additionally, 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been extensively studied for its neuroprotective properties, making it a valuable tool for investigating neurological disorders. However, one limitation of using 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
For research on 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol include investigating its potential use in combination with other neuroprotective agents for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol and to identify its molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol in humans.
Méthodes De Synthèse
The synthesis of 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol involves the reaction of 4-(1-naphthylmethyl)-1-piperazine with 2-nitrophenol in the presence of a catalyst. The resulting compound is then reduced to yield 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol. The synthesis of 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been well-established in the literature and has been optimized for high yield and purity.
Applications De Recherche Scientifique
2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been studied extensively for its neuroprotective properties in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been shown to improve cognitive function, reduce inflammation, and promote neuronal survival in preclinical studies. 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-[(E)-C-methyl-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]carbonimidoyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-18(21-10-4-5-12-23(21)27)24-26-15-13-25(14-16-26)17-20-9-6-8-19-7-2-3-11-22(19)20/h2-12,27H,13-17H2,1H3/b24-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITRVRHEEJBNHL-HKOYGPOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90417446 | |
| Record name | AC1NT7KI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90417446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(1E)-N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol | |
CAS RN |
6072-39-5 | |
| Record name | AC1NT7KI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90417446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 2-(4-butoxyphenyl)-4-quinolinecarboxylate](/img/structure/B6077244.png)
![3-[(4-cyclopentyl-1-piperazinyl)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6077246.png)
![4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B6077258.png)
![3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B6077270.png)
![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6077274.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6077278.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(3-pyridinyl)acetamide](/img/structure/B6077280.png)
![N-{[(2,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6077288.png)
![7-cyclopentyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6077290.png)
![ethyl 4-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6077307.png)
![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinecarboxylate](/img/structure/B6077308.png)
![N-(5-chloro-2-methylphenyl)-2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6077312.png)

![2-chloro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]isonicotinamide](/img/structure/B6077336.png)